molecular formula C22H19F3N2O3 B2936077 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime CAS No. 339097-12-0

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime

Cat. No. B2936077
CAS RN: 339097-12-0
M. Wt: 416.4
InChI Key: ZCXFSGQWTAFNFC-RPPGKUMJSA-N
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Description

2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime is a useful research compound. Its molecular formula is C22H19F3N2O3 and its molecular weight is 416.4. The purity is usually 95%.
BenchChem offers high-quality 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Synthesis and Applications

One-pot Synthesis of Pyridoimidazoisoquinolines : Utilizing Fe3O4@SiO2–OSO3H as a heterogeneous nanocatalyst, researchers have developed a method for synthesizing pyridoimidazoisoquinolines. This process showcases the potential for creating complex heterocyclic compounds through efficient catalytic pathways, which could be relevant to the synthesis of related compounds like the one you're interested in (Maleki, 2014).

Cyclization and C-H Activation

Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : This research demonstrates the Rh(III)-catalyzed cyclization of oximes and diazo compounds for synthesizing multisubstituted isoquinoline and pyridine N-oxides. The method involves aryl and vinylic C-H activation, highlighting advanced strategies for constructing nitrogen-containing heterocycles, possibly applicable to compounds with similar backbones (Shi et al., 2013).

Heterocyclic Compound Formation

Platinum-Catalyzed Hydrative Carbocyclizations : Researchers have explored the formation of distinct nitrogen-containing heterocycles from oxo-alkyne-nitrile functionalities. This study provides insights into the synthesis of complex molecular structures that are relevant to the design and development of novel organic compounds, potentially including the synthesis of specific compounds like "2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" (Mukherjee & Liu, 2011).

Chemical Structure and Molecular Interaction Studies

Crystallographic and Electronic Structure Studies : The synthesis and crystallographic study of three oxime ether derivatives have contributed to understanding the molecular structures and interactions within similar compounds. Such research could be foundational for exploring the physical and chemical properties of "2,4-dioxo-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline-3-carbaldehyde O-[4-(trifluoromethyl)benzyl]oxime" (Dey et al., 2017).

properties

IUPAC Name

3-[(E)-[4-(trifluoromethyl)phenyl]methoxyiminomethyl]-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c23-22(24,25)16-7-5-14(6-8-16)13-30-26-12-18-20(28)11-19-17-4-2-1-3-15(17)9-10-27(19)21(18)29/h1-8,12,18-19H,9-11,13H2/b26-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXFSGQWTAFNFC-RPPGKUMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CC(=O)C(C2=O)C=NOCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(CC(=O)C(C2=O)/C=N/OCC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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